3-Oxoisoindoline-4-carboxamide

PARP-1 Inhibition Conformational Restriction X-ray Crystallography

3-Oxoisoindoline-4-carboxamide (CAS 935269-26-4) is a pharmacophore-grade building block featuring a rare seven-membered intramolecular hydrogen bond that locks the scaffold into a planar conformation essential for PARP-1 binding. This unique geometry—unavailable in generic isoindolinone analogs—enables rational design of selective PARP-1 inhibitors for oncology. Ideal for focused library synthesis and SAR studies targeting BRCA-mutated cancers. Procure this high-purity core scaffold to accelerate your drug discovery pipeline with a crystallographically validated starting material.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
CAS No. 935269-26-4
Cat. No. B1419123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxoisoindoline-4-carboxamide
CAS935269-26-4
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESC1C2=C(C(=CC=C2)C(=O)N)C(=O)N1
InChIInChI=1S/C9H8N2O2/c10-8(12)6-3-1-2-5-4-11-9(13)7(5)6/h1-3H,4H2,(H2,10,12)(H,11,13)
InChIKeyLTNBJPASIMOEQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Oxoisoindoline-4-carboxamide (CAS 935269-26-4) as a Conformationally Constrained PARP Inhibitor Pharmacophore


3-Oxoisoindoline-4-carboxamide (CAS 935269-26-4), chemically designated as 2,3-dihydro-3-oxo-1H-isoindole-4-carboxamide (C₉H₈N₂O₂, MW 176.17 g/mol), functions as a core pharmacophore in the design of poly(ADP-ribose) polymerase (PARP) inhibitors for oncology applications [1]. This isoindolinone scaffold achieves conformational restriction of a benzamide moiety through the formation of a rare seven-membered intramolecular hydrogen bond between the primary carboxamide and the oxindole carbonyl group, forcing a planar geometry that is essential for appropriate orientation and binding to the PARP-1 catalytic surface .

Why Generic Isoindolinone Scaffolds Cannot Substitute for 3-Oxoisoindoline-4-carboxamide in PARP-1 Inhibitor Development


While the isoindolinone chemical class encompasses numerous derivatives with diverse biological activities, the specific 3-oxoisoindoline-4-carboxamide scaffold possesses unique conformational and structural attributes that preclude simple interchange with structurally similar analogs. The defining feature of this core is a rare seven-membered intramolecular hydrogen bond between the primary carboxamide and the oxindole carbonyl group, which locks the molecule into a planar conformation essential for binding to the PARP-1 active site [1]. This hydrogen bond, while known in peptides, is exceptionally rare in small molecules and is critical for the pharmacophore's function . Substituting this core with a generic isoindolinone, such as a 1-oxo or 5-carboxamide variant, disrupts this precise hydrogen-bonding network, leading to a loss of conformational constraint and, consequently, a significant reduction in PARP-1 binding affinity and inhibitor potency [2].

Quantitative Differentiation of 3-Oxoisoindoline-4-carboxamide-Based PARP-1 Inhibitors from Close Structural Analogs


Conformational Constraint via a Unique Seven-Membered Intramolecular Hydrogen Bond Enhances PARP-1 Binding Affinity

The 3-oxoisoindoline-4-carboxamide core differentiates itself from simple benzamide PARP inhibitors by forcing a bioactive planar conformation. X-ray crystallography of a representative analog (compound 1e) bound to PARP-1 confirms the formation of a seven-membered intramolecular hydrogen bond between the primary carboxamide and the oxindole carbonyl group [1]. This specific interaction is rare in small molecules and is not observed in unconstrained benzamides or alternative isoindolinone regioisomers, which exhibit greater conformational flexibility .

PARP-1 Inhibition Conformational Restriction X-ray Crystallography

Modest to Good Intrinsic PARP-1 Inhibitory Activity Demonstrated Across a Focused Library

A series of compounds built upon the 3-oxoisoindoline-4-carboxamide core demonstrated modest to good inhibitory activity against PARP-1 in both intrinsic (enzymatic) and cellular assays [1]. While specific IC₅₀ values for the unsubstituted core were not the focus, the SAR study establishes the scaffold's utility as a viable starting point for generating potent PARP inhibitors, with cellular potency being tunable through substitution at the lactam nitrogen .

PARP-1 Inhibition Structure-Activity Relationship Enzymatic Assay

Selective PARP-1 Inhibition Achieved with 4-Carboxamido-Isoindolinone Derivatives Over PARP-2

A key advantage of the 4-carboxamido-isoindolinone scaffold is its demonstrated ability to confer selectivity for PARP-1 over the closely related PARP-2 enzyme. Patent EP2912032A1 specifically claims substituted 4-carboxamido-isoindolinone derivatives that selectively inhibit PARP-1 activity over PARP-2 [1]. This selectivity profile is a critical differentiator from first-generation, non-selective PARP inhibitors and can be engineered through substitutions on the 3-oxoisoindoline-4-carboxamide core.

Selective PARP-1 Inhibition PARP-2 Drug Design

Enhanced Cellular Potency Achieved via Substitution at the Lactam Nitrogen

Structure-Activity Relationship (SAR) studies reveal that while the 3-oxoisoindoline-4-carboxamide core provides the foundational binding conformation, the addition of a secondary or tertiary amine at the lactam nitrogen is critical for enhancing cellular potency [1]. The piperidine nitrogen in compound 1e, for instance, forms an additional hydrogen bond with Gly-888 in PARP-1, further stabilizing the inhibitor-protein complex .

Structure-Activity Relationship Cellular Potency Medicinal Chemistry

Broad Applicability Across Kinase and Ion Channel Targets Beyond PARP-1

While most prominently associated with PARP-1, the 3-oxoisoindoline-4-carboxamide scaffold has demonstrated activity against other therapeutically relevant targets. In vitro profiling reveals inhibitory activity against Aurora kinase A, as documented in BindingDB (CHEMBL505167) [1]. Furthermore, closely related 3-oxoisoindoline-1-carboxamide isomers have been optimized as potent, state-dependent blockers of the voltage-gated sodium channel NaV1.7, showing functional selectivity of more than 100-fold over NaV1.5 [2].

Polypharmacology Kinase Inhibition Ion Channel Blockade

High-Impact Research and Industrial Applications for 3-Oxoisoindoline-4-carboxamide (CAS 935269-26-4)


Design and Synthesis of Next-Generation, Selective PARP-1 Inhibitors for Cancer Therapy

This compound serves as the foundational core for medicinal chemistry programs aimed at discovering novel PARP-1 inhibitors. Its unique planar conformation, enforced by a seven-membered intramolecular hydrogen bond, is critical for binding to the PARP-1 active site [1]. Researchers can leverage established SAR at the lactam nitrogen to introduce secondary or tertiary amines, thereby improving cellular potency and potentially achieving selectivity over PARP-2 [2]. This scaffold is particularly valuable for developing inhibitors targeting cancers with homologous recombination deficiencies (e.g., BRCA-mutated tumors).

Probing PARP-1 Biology and Validating Novel Chemical Probes

The 3-oxoisoindoline-4-carboxamide core is ideal for constructing focused libraries of chemical probes to dissect PARP-1 function in DNA repair pathways. Its well-characterized binding mode, confirmed by X-ray crystallography, allows for rational design modifications to tune potency and physicochemical properties [1]. Researchers can use this scaffold to develop tool compounds for investigating the differential roles of PARP-1 and PARP-2, or for exploring PARP-1 inhibition in combination with other DNA-damaging agents or immunotherapies.

Exploring Polypharmacology through Scaffold Repurposing and Derivatization

Beyond oncology, this core scaffold offers entry points into other therapeutic areas. Its documented activity against Aurora kinase A [1] and the structural similarity to potent, selective NaV1.7 channel blockers [2] make it a valuable starting material for generating novel lead compounds for pain management or other kinase-driven diseases. Procurement of this versatile building block allows for efficient exploration of diverse chemical space by enabling straightforward derivatization at multiple positions.

Quote Request

Request a Quote for 3-Oxoisoindoline-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.